N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)16(14-9-7-6-8-10-14)13-21-20(23)15-11-17(24-3)19(26-5)18(12-15)25-4/h6-12,16H,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASTWYYCGXCCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-(dimethylamino)-2-phenylethyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide and related compounds:
Key Structural and Functional Comparisons:
In contrast, rigid linkers (e.g., hydrazones in ) may restrict binding modes but improve selectivity. Trimethobenzamide’s ethoxybenzyl group (CAS 138-56-7) increases hydrophilicity compared to the phenethyl chain, likely influencing blood-brain barrier penetration and receptor affinity .
Substituent Effects on Bioactivity: Dimethylamino Group: Present in both the target compound and Trimethobenzamide, this group enhances solubility at physiological pH and may interact with charged residues in target proteins. Methoxy vs. Hydroxy Groups: Hydroxy-substituted analogs (e.g., 1y) exhibit strong antioxidant activity due to radical scavenging, whereas methoxy groups prioritize lipophilicity and metabolic stability .
Synthetic Routes: The target compound is likely synthesized via amide coupling between 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylethylamine, analogous to methods in . Hydrazone-linked analogs (e.g., ) require hydrazide intermediates, while acrylamide derivatives (e.g., ) utilize oxazolone precursors.
Biological Activity Trends: Compounds with extended aromatic systems (e.g., 4-cyanophenyl in 6b) show enhanced cytotoxicity, likely due to π-π stacking with tubulin or DNA . The target compound’s phenethyl group may mimic natural ligands (e.g., colchicine), though activity depends on the dimethylamino group’s positioning .
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | Trimethobenzamide (CAS 138-56-7) | N-(2-Hydroxybenzoyl)-3,4,5-TMB (1y) |
|---|---|---|---|
| LogP (Predicted) | 2.8–3.5 (high lipophilicity) | 2.1–2.5 | 1.5–2.0 (hydroxy reduces logP) |
| Solubility | Moderate in DMSO; low aqueous solubility | High aqueous solubility (ionizable amine) | Moderate (pH-dependent hydroxy group) |
| Metabolic Stability | Likely susceptible to CYP3A4 oxidation | Stable (ethoxy group resists metabolism) | Prone to glucuronidation (hydroxy group) |
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide, commonly referred to as trimethobenzamide, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiemetic effects and cytotoxic properties. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C21H28N2O5
- Molecular Weight : 388.4574 g/mol
- CAS Registry Number : 138-56-7
- IUPAC Name : this compound
The compound features a complex structure with multiple methoxy groups that may influence its biological interactions.
Trimethobenzamide exhibits its pharmacological effects primarily through the following mechanisms:
- Antiemetic Action : It is believed to act on the chemoreceptor trigger zone (CTZ) in the central nervous system, inhibiting nausea and vomiting. Studies indicate that trimethobenzamide can effectively prevent emesis induced by various stimuli, including apomorphine in animal models .
- Cytotoxicity : Recent investigations have shown that trimethobenzamide analogs possess significant cytotoxic effects against various cancer cell lines. The mechanisms include:
Biological Activity Data
Case Studies
-
Clinical Efficacy in Nausea Management :
A clinical study demonstrated that trimethobenzamide significantly reduced nausea and vomiting in patients undergoing chemotherapy. The results indicated a reduction in the frequency and severity of emetic episodes compared to placebo controls . -
Cytotoxic Studies :
In vitro studies on A549 and HeLa cells revealed that trimethobenzamide and its derivatives exhibited dose-dependent cytotoxic effects. The compounds showed higher toxicity towards cancerous cells compared to normal epithelial cells, suggesting potential for selective cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the benzamide core to the dimethylamino-phenylethyl side chain. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMSO or acetonitrile .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) yield high-purity product .
- Analytical validation : Confirm structure via ¹H/¹³C-NMR (e.g., δ 3.8 ppm for methoxy groups) and HRMS .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation (e.g., triclinic space group P-1, cell parameters a = 9.3554 Å) .
- Spectroscopy : NMR detects methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm); IR confirms amide C=O stretch (~1650 cm⁻¹) .
- Purity assays : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity; TGA assesses thermal stability .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : Likely targets include:
- Dopamine receptors : Structural analogs (e.g., trimethobenzamide) act as D2 antagonists, suppressing nausea .
- Enzyme inhibition : The trimethoxybenzamide core may inhibit tubulin polymerization (IC₅₀ < 1 μM in MCF-7 cells) .
- Binding assays : Use SPR or ITC to measure affinity for targets like Hsp90 (Kd values reported in µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
- Example optimization table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Maximizes amide formation |
| Solvent | DMSO | Enhances solubility |
| Catalyst | EDC/HOBt | Reduces racemization |
| Referenced from |
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Orthogonal validation : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein expression) .
- Structural analysis : Compare X-ray data (e.g., torsion angles of the phenylethyl group) to identify conformation-activity relationships .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
- Methodological Answer :
- Core modifications : Replacing 3,4,5-trimethoxy with halogenated benzamides increases lipophilicity (logP ↑) and blood-brain barrier penetration .
- Side-chain variations : Adding a piperazine moiety (e.g., as in CAS 946340-60-9) improves solubility and receptor binding .
- SAR data table :
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 3,4,5-Trimethoxy | 0.8 µM (Hsp90) | Cancer |
| 4-Fluoro substitution | 0.5 µM (tubulin) | Cancer |
| Piperazine addition | 1.2 µM (D2 receptor) | CNS |
| Referenced from |
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodological Answer :
- Hydrolysis studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C; monitor degradation via LC-MS .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation; identify metabolites with Q-TOF MS .
- Stability data : Half-life >6 hrs in plasma suggests suitability for oral administration .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if discrepancies arise from assay conditions or structural variability?
- Methodological Answer :
- Cross-laboratory validation : Replicate assays using standardized protocols (e.g., NCI-60 panel) .
- Batch analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent levels (e.g., DMSO) across studies .
- Structural analogs : Test compounds with minor substitutions (e.g., methyl vs. ethyl groups) to isolate activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
